N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazine ring, a cyclohexyl group, and an isoquinoline moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction or a similar organometallic reaction, where a cyclohexyl halide reacts with a suitable nucleophile.
Isoquinoline Moiety Formation: The isoquinoline ring can be constructed through a Pictet-Spengler reaction, involving the condensation of a β-phenylethylamine derivative with an aldehyde.
Final Coupling: The final step involves coupling the pyrazine, cyclohexyl, and isoquinoline fragments using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(19-17-4-2-1-3-14(17)9-10-23-19)24-15-5-7-16(8-6-15)26-18-13-21-11-12-22-18/h1-4,9-13,15-16H,5-8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWWLOTVXTSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.